molecular formula C13H17BrFN B7937913 N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine

N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine

Cat. No.: B7937913
M. Wt: 286.18 g/mol
InChI Key: QOAUSFTUFXXHFG-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a propylamine group, with a 3-bromo-5-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.

    Introduction of the Propylamine Group: The propylamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with propylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the 3-bromo-5-fluorophenyl Group: This step involves a nucleophilic substitution reaction where the cyclopropane amine reacts with a 3-bromo-5-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the amine group.

    Reduction: Debrominated or defluorinated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel compounds.

Biology

Biologically, this compound may serve as a ligand in the study of receptor binding and signal transduction pathways. Its structural features make it a candidate for probing the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets might make it useful in the development of drugs for treating various diseases.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might bind to a receptor or enzyme, altering its activity. The cyclopropane ring and the phenyl substituents could play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-5-fluorophenyl)methyl]-N-propylcyclopropanamine
  • N-[(3-bromo-5-methylphenyl)methyl]-N-propylcyclopropanamine
  • N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylcyclopropanamine

Uniqueness

N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine is unique due to the specific combination of a bromine and fluorine substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination may offer distinct advantages in terms of binding affinity and specificity in biological systems, as well as unique reactivity patterns in chemical synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c1-2-5-16(13-3-4-13)9-10-6-11(14)8-12(15)7-10/h6-8,13H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAUSFTUFXXHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC(=CC(=C1)Br)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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